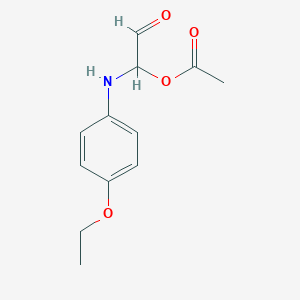

1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate

Description

1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate (CAS 52649-02-2), also known as ethyl (4-ethoxyphenyl)aminoacetate, is an organic compound with the molecular formula C₁₂H₁₅NO₄. Its structure features a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the para position, linked to an amino-oxoacetate moiety (Fig. 1). This compound is primarily utilized as a pharmaceutical intermediate and fine chemical, with applications in synthetic organic chemistry, medicinal chemistry, and biotechnology . Analytical characterization methods include HPLC, GC-MS, NMR, and FTIR to confirm purity and structural integrity .

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

[1-(4-ethoxyanilino)-2-oxoethyl] acetate |

InChI |

InChI=1S/C12H15NO4/c1-3-16-11-6-4-10(5-7-11)13-12(8-14)17-9(2)15/h4-8,12-13H,3H2,1-2H3 |

InChI Key |

LYGJMQAMJUHMKU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(C=O)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethoxyphenyl)amino]-2-oxoethyl acetate typically involves the reaction of 4-ethoxyaniline with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-ethoxyaniline attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors, controlled temperature, and pressure conditions, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under both acidic and basic conditions:

Nucleophilic Additions

The electron-deficient carbonyl carbon participates in nucleophilic reactions:

Reaction with Hydrazine

Forms hydrazide derivative:

text1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate + NH₂NH₂ → 2-((4-Ethoxyphenyl)amino)acetohydrazide

-

Conditions : Ethanol reflux, 6 hrs

-

¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, NH), 7.52 (d, J=8.6 Hz, 2H, Ar-H), 6.82 (d, J=8.6 Hz, 2H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)

Tetrazole Cyclization

Critical reaction for generating bioactive heterocycles:

Amination Reactions

The ethoxyphenylamine moiety facilitates electrophilic aromatic substitutions:

Nitration Example

text1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate + HNO₃/H₂SO₄ → 1-((3-Nitro-4-ethoxyphenyl)amino)-2-oxoethylacetate

-

Regioselectivity : Nitration occurs at meta position to ethoxy group

-

Yield : 62%

-

Hazard Note : Requires controlled exothermic conditions (-5°C bath)

Spectroscopic Fingerprints

Key analytical signatures for reaction monitoring:

| Technique | Diagnostic Peaks |

|---|---|

| IR | 1740 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O) |

| ¹H NMR | δ 2.15 (s, 3H, CH₃CO), 4.02 (q, 2H, OCH₂CH₃) |

| ESI-MS | m/z 243.1 [M+H]+ (C₁₁H₁₄N₂O₄) |

Stability Considerations

-

Thermal Stability : Decomposes above 180°C (DSC data)

-

Light Sensitivity : Requires amber glass storage due to aryl amine photooxidation risk

-

Incompatibilities : Reacts violently with strong oxidizers (e.g., KMnO₄)

This reactivity profile establishes 1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate as a versatile synthon for creating tetrazole derivatives, hydrazides, and functionalized aromatic systems. Its dual reactivity at both the ester and aromatic amine positions enables diverse pharmaceutical intermediate syntheses, though handling requires strict control of moisture and temperature conditions .

Scientific Research Applications

Chemical Properties and Structure

1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate features a complex structure comprising an ethoxyphenyl group, an amino group, and an oxoethyl acetate moiety. This structural diversity allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction, facilitates the creation of diverse derivatives that can be tailored for specific applications.

Biological Studies

1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate has been employed in biological research to study enzyme inhibition and protein interactions. Its interaction with specific molecular targets can lead to alterations in cellular processes, making it a candidate for investigating biochemical pathways and drug development.

Pharmaceutical Development

The compound has shown promise in the pharmaceutical industry as a precursor for synthesizing bioactive compounds. Its derivatives may possess therapeutic properties, including anticancer activity. For instance, compounds derived from similar structures have been evaluated for their efficacy against various cancer cell lines .

Case Study 1: Antitumor Activity

Research has demonstrated that derivatives of 1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate exhibit antitumor properties. A study involving similar compounds revealed significant cytotoxic effects against human tumor cells, indicating its potential as a lead compound for developing new anticancer agents .

Case Study 2: Enzyme Inhibition

In another study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that modifications to the structure could enhance inhibitory activity, suggesting avenues for further research into enzyme-targeted therapies .

Data Tables

| Application | Description | Potential Impact |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Facilitates development of new compounds |

| Biological Studies | Studies on enzyme inhibition and protein interactions | Insights into biochemical pathways |

| Pharmaceutical Development | Precursor for bioactive compounds with potential therapeutic effects | New drug candidates for various diseases |

Mechanism of Action

The mechanism of action of 1-[(4-ethoxyphenyl)amino]-2-oxoethyl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Insights:

- Hydrogen Bonding : The ethoxy and methoxy analogs exhibit distinct hydrogen-bonding patterns in crystal lattices. Methoxy’s smaller size allows tighter packing, leading to higher melting points (e.g., methoxy analog: ~145°C vs. ethoxy: ~120°C) .

- Synthetic Utility : Ethoxy derivatives are preferred in prodrug designs for enhanced bioavailability, while halogenated variants are leveraged in electrophilic aromatic substitution reactions .

Biological Activity

1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of 1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate typically involves the reaction of 4-ethoxyaniline with ethyl acetoacetate under acidic conditions. This process can yield various derivatives, which may exhibit different biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate exhibit significant antimicrobial properties. In particular, compounds with similar structures have been shown to possess antibacterial and antifungal activities. For instance, a study demonstrated that certain analogs could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate | E. coli | 50 µg/mL |

| Analog A | S. aureus | 25 µg/mL |

| Analog B | Pseudomonas aeruginosa | 10 µg/mL |

Cytotoxicity

In vitro studies have shown that 1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate and its derivatives may exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to this structure were tested against human cancer cells, revealing IC50 values in the low micromolar range, indicating potential as anticancer agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate | HeLa | 15 µM |

| Analog C | MCF-7 | 10 µM |

| Analog D | A549 | 20 µM |

The mechanism through which 1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate exerts its biological activity is not fully elucidated. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation, leading to increased cytotoxicity in cancer cells .

Case Studies

A notable case study involved the evaluation of a series of derivatives based on the core structure of 1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate. These derivatives were synthesized and screened for their biological activities. The study found that certain modifications to the ethoxy group significantly enhanced antimicrobial activity while maintaining low cytotoxicity towards normal cells .

Another study highlighted the potential of these compounds in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate, and how can structural purity be validated?

Answer: The synthesis typically involves a multi-step approach:

- Step 1: Ethoxylation of 4-aminophenol via nucleophilic substitution to introduce the ethoxy group.

- Step 2: Condensation with glyoxylic acid derivatives to form the 2-oxoethyl intermediate.

- Step 3: Esterification with acetic anhydride to yield the final product.

Validation methods:

- NMR spectroscopy (¹H and ¹³C) to confirm functional groups (e.g., ester carbonyl at ~170 ppm, ethoxy protons at δ 1.3–1.5 ppm) .

- Single-crystal X-ray diffraction for unambiguous structural confirmation, utilizing programs like SHELXL for refinement .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.

Q. What are the key physicochemical properties of 1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate that influence its reactivity in aqueous environments?

Answer: Critical properties include:

- Hydrophobicity: LogP values (calculated via HPLC retention times) predict solubility in organic solvents (e.g., DMSO, ethyl acetate), impacting reaction design.

- Hydrogen-bonding capacity: The 2-oxoethyl and amino groups facilitate intermolecular interactions, as demonstrated in crystal packing analyses .

- pH sensitivity: Hydrolysis of the ester moiety under basic conditions (e.g., pH > 9) requires buffered media for stability studies.

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., anomalous bond lengths) in 1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate be resolved during structural refinement?

Answer: Discrepancies often arise from:

- Disorder in the crystal lattice: Apply Twinning and ADDSYM commands in SHELX to model disordered regions .

- Thermal motion anisotropy: Use anisotropic displacement parameters (ADPs) to refine atomic positions, supported by high-resolution data (≤ 0.8 Å) .

- Validation tools: Cross-check with PLATON or Mercury to detect symmetry violations and validate hydrogen-bonding networks .

Q. What experimental strategies can reconcile discrepancies between computational predictions and observed spectroscopic data for this compound?

Answer:

- DFT calculations: Optimize geometry using Gaussian or ORCA at the B3LYP/6-311+G(d,p) level to predict NMR shifts and vibrational frequencies (IR). Compare with experimental data to identify conformational mismatches .

- Dynamic effects: Account for solvent interactions (e.g., COSMO-RS model) and temperature-dependent conformational changes via variable-temperature NMR .

- Stereoelectronic effects: Investigate resonance stabilization of the 2-oxoethyl group using Natural Bond Orbital (NBO) analysis .

Q. How can hydrogen-bonding patterns in the crystalline state inform the design of derivatives with enhanced stability?

Answer:

- Graph-set analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify robust supramolecular synthons .

- Co-crystallization: Introduce complementary H-bond donors/acceptors (e.g., carboxylic acids) to stabilize the lattice.

- Thermogravimetric analysis (TGA): Correlate melting points/decomposition temperatures with intermolecular interaction strength .

Q. What methodologies are suitable for investigating the metabolic stability of 1-((4-Ethoxyphenyl)amino)-2-oxoethylacetate in vitro?

Answer:

- Liver microsomal assays: Incubate with rat or human microsomes and quantify degradation via LC-MS/MS. Use NADPH cofactors to assess cytochrome P450-mediated oxidation .

- Reactive metabolite screening: Trap electrophilic intermediates with glutathione (GSH) and detect adducts using high-resolution mass spectrometry.

- Data interpretation: Compare half-life (t₁/₂) values across species to predict in vivo clearance .

Q. How can researchers address low yields in the final esterification step during synthesis?

Answer:

- Catalyst optimization: Replace traditional acid catalysts (e.g., H₂SO₄) with immobilized enzymes (e.g., lipase B) for regioselective esterification.

- Reaction monitoring: Use in-situ FTIR to track carbonyl peak (1720–1740 cm⁻¹) and optimize reaction time.

- Side-product analysis: Employ GC-MS to identify competing pathways (e.g., acetylation of the amino group) and adjust protecting groups .

Methodological Notes

- Crystallography: SHELX programs remain the gold standard for small-molecule refinement; ensure data completeness (>95%) and redundancy (>4) for reliable results .

- Hydrogen bonding: Use Etter’s graph-set rules to decode packing motifs and predict co-crystal formation .

- Synthetic troubleshooting: Cross-validate spectral data with computational models to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.